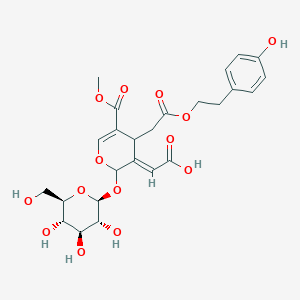
Ligustrosidic acid
Descripción general
Descripción
Ligustrosidic acid is a natural compound isolated from Ligustrum japonicum and Ligustrum lucidum .
Molecular Structure Analysis
The molecular structure of Ligustrosidic acid is complex. Its molecular weight is 554.50 and its formula is C25H30O14 . The structure includes a secoiridoid glucoside dimer derivative .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Properties
Research indicates that Ligustrum species, which contain triterpenoids like ligustrosidic acid, have significant analgesic and anti-inflammatory properties. A study by Wu et al. (2010) found that methanol extracts from Ligustrum leaves effectively inhibited nociceptive responses and reduced edema in rodent models. The various degrees of these effects among different Ligustrum plants may be related to their triterpenoid contents, suggesting potential applications in pain and inflammation management (Wu et al., 2010).
Neuroprotective Effects
Ligusticum species, including those with ligustrosidic acid, have shown promising neuroprotective effects. Donkor et al. (2016) highlighted the potential of Ligusticum species in managing cardio- and cerebrovascular conditions, inflammation, and neurodegenerative disorders. The bioactive alkaloid tetramethylpyrazine (TMP), in particular, has been noted for its potent effects on calcium channels and anti-inflammatory properties, which could be beneficial in neuroprotective therapies (Donkor et al., 2016).
Antioxidant Activity
Studies on Ligustrum species have also revealed significant antioxidant activities. For instance, Díaz et al. (2000) discovered that compounds like oleuropeoside and ligustrosidic acid exert inhibitory actions on enzymes of the arachidonate cascade, demonstrating notable antioxidant properties. These findings suggest that ligustrosidic acid could contribute to the therapeutic properties of plants in which it is found (Díaz et al., 2000).
Cardiovascular Benefits
Ligustrosidic acid is also associated with cardiovascular health. Research on Ligusticum chuanxiong Hort, which contains compounds like ligustrosidic acid, has demonstrated significant effects on cardiovascular and cerebrovascular systems. Guan et al. (2017) noted that Ligusticum chuanxiong Hort is used in traditional Chinese medicine for treating migraines and has pharmacokinetic properties that differ in normal and migraine rats, suggesting potential benefits in cardiovascular therapies (Guan et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ligustrosidic acid is a secoiridoid constituent found in the fruits of Ligustrum lucidum W.T.Aiton (FLL), a traditional Chinese medicine .
Mode of Action
It’s known that the compound is part of a group of secoiridoids isolated from fll . These compounds are believed to contribute to the medicinal properties of FLL, including its liver-protective, anticancer, antiosteoporosis, and antioxidant effects .
Biochemical Pathways
Given the known pharmacological effects of fll, it can be inferred that ligustrosidic acid may influence pathways related to liver protection, cancer inhibition, osteoporosis prevention, and antioxidant activity .
Result of Action
The compound is believed to contribute to the medicinal properties of fll, which include liver protection, anticancer activity, antiosteoporosis, and antioxidant effects .
Action Environment
It’s worth noting that the compound is derived from fll, which is widely distributed in eastern asia and india . The plant’s growth environment may influence the concentration and efficacy of its chemical constituents, including Ligustrosidic acid.
Propiedades
IUPAC Name |
(2E)-2-[4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O14/c1-35-23(34)16-11-37-24(39-25-22(33)21(32)20(31)17(10-26)38-25)15(8-18(28)29)14(16)9-19(30)36-7-6-12-2-4-13(27)5-3-12/h2-5,8,11,14,17,20-22,24-27,31-33H,6-7,9-10H2,1H3,(H,28,29)/b15-8+/t14?,17-,20-,21+,22-,24?,25+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAAGTPILCOZIR-MSISIIAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(=CC(=O)O)C1CC(=O)OCCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=COC(/C(=C/C(=O)O)/C1CC(=O)OCCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ligustrosidic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




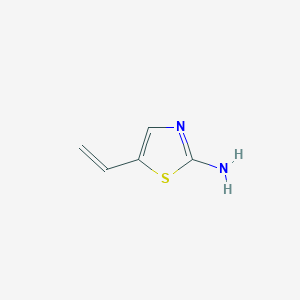


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3030748.png)
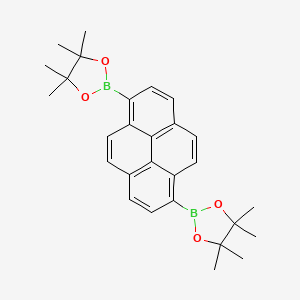
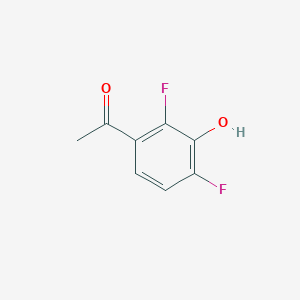
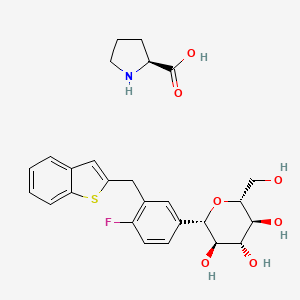
![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)
![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)


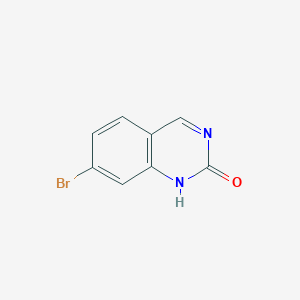
![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)